Cas no 67424-93-5 (Nα-Cbz-D-histidine)

Nα-Cbz-D-histidine 化学的及び物理的性質

名前と識別子

-

- N(^a)-Benzyloxycarbonyl-D-histidine

- Nalpha-Carbobenzoxy-D-histidine

- Nalpha-Cbz-D-Histidine

- Nα-Carbobenzoxy-D-histidine

- Nα-Cbz-D-histidine

- Nα-Z-D-histidine

- Z-D-His-OH

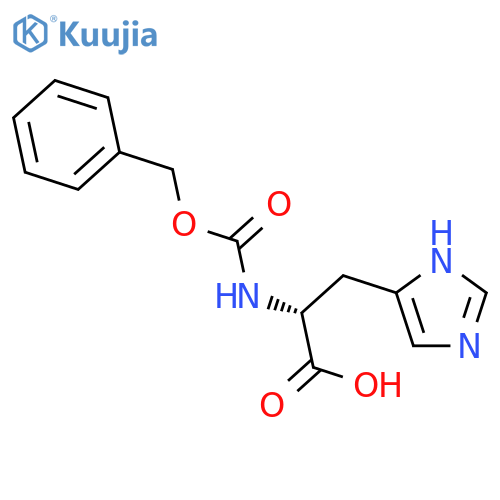

- (2R)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoic acid

- HydrobroMic acid

- Nα-Benzyloxycarbonyl-D-histidine

- CBZ-D-histidine

- N(ALPHA)-CBZ-D-HISTIDINE

- Cbz-D-His-OH

- AK163645

- n-[(benzyloxy)carbonyl]-d-histidine

- WCOJOHPAKJFUDF-GFCCVEGCSA-N

- KM1095

- 7884AH

- AB02740

- ST50826109

- ST24050366

- N(ALPHA)-BENZYLOXYCARBONYL-D-HISTIDINE

- (R)-2-(benzyloxycarbonylamino)-3-(1H-imidazol-

- MFCD00067702

- Cbz-L-His-OH

- HY-W011488

- D-HISTIDINE,N-[(PHENYLMETHOXY)CARBONYL]-

- SCHEMBL24795018

- N( alpha )-Benzyloxycarbonyl-D-histidine

- AC-17160

- N

- DS-8288

- A835744

- AKOS025117412

- C2133

- 67424-93-5

- CS-W012204

- FD21700

- (R)-2-(benzyloxycarbonylamino)-3-(1H-imidazol-4-yl)propanoic acid

- (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-3-(1H-IMIDAZOL-4-YL)PROPANOIC ACID

- EN300-121309

- A-Carbobenzoxy-D-histidine

- DA-56353

-

- MDL: MFCD00067702

- インチ: 1S/C14H15N3O4/c18-13(19)12(6-11-7-15-9-16-11)17-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,15,16)(H,17,20)(H,18,19)/t12-/m1/s1

- InChIKey: WCOJOHPAKJFUDF-GFCCVEGCSA-N

- ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C(N([H])[C@@]([H])(C(=O)O[H])C([H])([H])C1=C([H])N=C([H])N1[H])=O

- BRN: 92342

計算された属性

- せいみつぶんしりょう: 289.10600

- どういたいしつりょう: 289.10625597g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 7

- 複雑さ: 358

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 104

- 互変異性体の数: 4

じっけんとくせい

- 色と性状: 白色固体。

- 密度みつど: 1.368±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 161-163°C

- ふってん: 616.7±55.0 °C at 760 mmHg

- フラッシュポイント: 326.8±31.5 °C

- 屈折率: 24 ° (C=6, 6mol/L HCl)

- ようかいど: 微溶性(1.5 g/l)(25ºC)、

- PSA: 104.31000

- LogP: 1.72270

- ようかいせい: 水に微溶解する。

- じょうきあつ: 0.0±1.9 mmHg at 25°C

Nα-Cbz-D-histidine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: S22; S24/25

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

- TSCA:Yes

Nα-Cbz-D-histidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-121309-0.25g |

(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid |

67424-93-5 | 0.25g |

$617.0 | 2023-02-15 | ||

| Enamine | EN300-121309-0.05g |

(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid |

67424-93-5 | 0.05g |

$563.0 | 2023-02-15 | ||

| Enamine | EN300-121309-5.0g |

(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid |

67424-93-5 | 5.0g |

$1945.0 | 2023-02-15 | ||

| TRC | C227530-5000mg |

Nα-Cbz-D-histidine |

67424-93-5 | 5g |

$ 385.00 | 2023-04-18 | ||

| Enamine | EN300-121309-0.1g |

(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid |

67424-93-5 | 0.1g |

$591.0 | 2023-02-15 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N94500-1g |

Z-D-His-OH |

67424-93-5 | 1g |

¥176.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N94500-5g |

Z-D-His-OH |

67424-93-5 | 5g |

¥626.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N94500-250mg |

Z-D-His-OH |

67424-93-5 | 250mg |

¥76.0 | 2021-09-08 | ||

| AAPPTec | AZH201-5g |

Z-D-His-OH |

67424-93-5 | 5g |

$185.00 | 2024-07-19 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025324-1g |

Nα-Cbz-D-histidine |

67424-93-5 | 98% | 1g |

¥206 | 2024-05-22 |

Nα-Cbz-D-histidine 関連文献

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

Nα-Cbz-D-histidineに関する追加情報

Recent Advances in the Study of Nα-Cbz-D-histidine (CAS: 67424-93-5) and Its Applications in Chemical Biology and Medicine

Nα-Cbz-D-histidine (CAS: 67424-93-5) is a protected derivative of the amino acid histidine, where the Nα-amino group is protected by a carbobenzyloxy (Cbz) group. This compound has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile applications in peptide synthesis, drug development, and biochemical research. Recent studies have explored its role as a building block for novel peptide-based therapeutics and its potential in modulating biological pathways. This research brief aims to summarize the latest findings related to Nα-Cbz-D-histidine, highlighting its synthesis, characterization, and emerging applications.

One of the key areas of research involving Nα-Cbz-D-histidine is its use in solid-phase peptide synthesis (SPPS). The Cbz protecting group is particularly valuable due to its stability under acidic conditions and its selective removal under hydrogenolytic conditions. Recent advancements in SPPS methodologies have leveraged Nα-Cbz-D-histidine to synthesize complex peptides with improved yields and reduced side reactions. For instance, a 2023 study published in the Journal of Peptide Science demonstrated the efficient incorporation of Nα-Cbz-D-histidine into peptide sequences targeting G-protein-coupled receptors (GPCRs), showcasing its utility in developing high-affinity ligands.

In addition to its synthetic applications, Nα-Cbz-D-histidine has been investigated for its role in drug discovery. Researchers have utilized this compound to design histidine-rich peptides with enhanced bioavailability and therapeutic potential. A notable example is a 2022 study in Bioorganic & Medicinal Chemistry Letters, which reported the development of a histidine-based prodrug using Nα-Cbz-D-histidine as a key intermediate. The prodrug exhibited improved stability and targeted delivery in preclinical models, underscoring the compound's relevance in modern drug design.

Beyond peptide synthesis and drug development, Nα-Cbz-D-histidine has also been explored in biochemical assays and enzyme inhibition studies. Its structural similarity to natural histidine allows it to act as a competitive inhibitor for histidine-dependent enzymes, making it a valuable tool for probing enzyme mechanisms. Recent work published in Biochemistry (2023) highlighted the use of Nα-Cbz-D-histidine to elucidate the catalytic mechanism of histidine ammonia-lyase, providing insights into potential therapeutic targets for metabolic disorders.

Looking ahead, the continued investigation of Nα-Cbz-D-histidine is expected to yield further breakthroughs in chemical biology and medicine. Its unique properties and versatility make it a promising candidate for advancing peptide-based therapeutics, enzyme engineering, and targeted drug delivery systems. Future research directions may include optimizing its synthetic routes, exploring its applications in nanotechnology, and evaluating its efficacy in clinical settings. As the field evolves, Nα-Cbz-D-histidine is poised to remain a cornerstone of innovation in the intersection of chemistry and biology.

67424-93-5 (Nα-Cbz-D-histidine) 関連製品

- 14997-58-1(Z-His-OH)

- 19728-57-5(N-(Benzyloxy)carbonyl-L-histidine)

- 1600375-81-2(2-(1-ethyl-1H-pyrazol-5-yl)cyclopropan-1-amine)

- 921522-83-0(N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide)

- 2680734-71-6(3-{(prop-2-en-1-yloxy)carbonyl(propan-2-yl)amino}pyridazine-4-carboxylic acid)

- 1016695-93-4(2-chloro-4-(pyrrolidin-2-yl)phenol)

- 7424-56-8(2-(pyridin-3-yl)methylidenepropanedinitrile)

- 1272745-66-0((2S)-2-amino-2-(pyrimidin-5-yl)acetic acid)

- 1351641-04-7(3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea)

- 2018751-82-9(tert-butyl N-methyl-N-[2-oxo-2-(1,2-thiazol-5-yl)ethyl]carbamate)